molecular formula C14H8Cl2N2S3 B14709601 4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione CAS No. 23509-92-4

4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione

Cat. No.: B14709601
CAS No.: 23509-92-4
M. Wt: 371.3 g/mol
InChI Key: WPRIVQOKBSMLTF-UHFFFAOYSA-N
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Description

4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione is a synthetic organic compound characterized by the presence of two p-chlorophenyl groups, an imino group, and a dithiazolidine-3-thione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione typically involves the reaction of p-chlorophenyl isothiocyanate with p-chlorophenylamine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the dithiazolidine-3-thione ring. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or chloroform.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst/Base: Bases such as triethylamine or pyridine are commonly used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The p-chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: Modulation of oxidative stress pathways, inhibition of microbial growth, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): A well-known insecticide with a similar p-chlorophenyl group.

    1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE): A metabolite of DDT with similar structural features.

Uniqueness

4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione is unique due to its dithiazolidine-3-thione ring, which imparts distinct chemical and biological properties

Properties

CAS No.

23509-92-4

Molecular Formula

C14H8Cl2N2S3

Molecular Weight

371.3 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-(4-chlorophenyl)imino-1,2,4-dithiazolidine-3-thione

InChI

InChI=1S/C14H8Cl2N2S3/c15-9-1-5-11(6-2-9)17-13-18(14(19)21-20-13)12-7-3-10(16)4-8-12/h1-8H

InChI Key

WPRIVQOKBSMLTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C2N(C(=S)SS2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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